Cas no 893-33-4 (4,4,4-Trifluoro-3-oxo-2'-butyronaphthone)

4,4,4-Trifluoro-3-oxo-2'-butyronaphthone is a fluorinated β-diketone derivative with a naphthyl backbone, offering unique reactivity and structural properties. Its trifluoromethyl group enhances electron-withdrawing characteristics, making it valuable in organofluorine chemistry and as a precursor for complex heterocyclic syntheses. The compound’s keto-enol tautomerism and chelating ability enable its use in coordination chemistry and catalysis. Its rigid naphthyl framework contributes to stability, while the trifluoromethyl moiety improves lipophilicity, useful in pharmaceutical and agrochemical intermediates. This compound is particularly suited for applications requiring fluorinated building blocks or specialized ligands in asymmetric synthesis. Its well-defined structure ensures reproducibility in research and industrial processes.
4,4,4-Trifluoro-3-oxo-2'-butyronaphthone structure
893-33-4 structure
Product Name:4,4,4-Trifluoro-3-oxo-2'-butyronaphthone
CAS No:893-33-4
MF:C14H9F3O2
MW:266.215274572372
MDL:MFCD00054501
CID:83183
PubChem ID:70179
Update Time:2025-05-23

4,4,4-Trifluoro-3-oxo-2'-butyronaphthone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Naphthoyl)-3,3,3-trifluoroacetone
    • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
    • 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dione
    • 4,4,4-trifluoro-1-naphthalen-2-ylbutane-1,3-dione
    • 3-(2-Naphthoyl)-1,1,1-trifluoroacetone
    • 4-(2-Naphthyl)-1,1,1-trifluoro-2,4-butanedione
    • NSC 42790
    • beta-Naphthoyltrifluoroacetone
    • 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione
    • 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-
    • 2-naphthoyltrifluoroacetone
    • 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthyl)-
    • 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone
    • NSC42790
    • WVVLURYIQCXPIV-U
    • 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthyl)- (6CI, 8CI)
    • 4,4,4-Trifluoro-1-(2-naphthalenyl)-1,3-butanedione (ACI)
    • 1-(2-Naphthalenyl)-4,4,4-trifluoro-1,3-butanedione
    • 1-(2-Naphthyl)-4,4,4-trifluoro-1,3-butanedione
    • 4,4,4-Trifluoro-1-(2-naphthyl)-1,4-butanedione
    • 4,4,4-Trifluoro-1-(2′-naphthyl)-1,3-butanedione
    • 4,4,4-Trifluoro-1-(naphthalen-2-yl)-1,4-butanedione
    • 4,4′,4′′-Trifluoro-1-(naphth-2-yl)-1,3-butanedione
    • 4-(2-Naphthalenyl)-1,1,1-Trifluorobutane-2,4-dione
    • β-Naphthoyltrifluoroacetone
    • UNII-9LP5JE9L2H
    • DB-018455
    • CS-W010121
    • PS-7317
    • DTXSID8061268
    • SY048845
    • EN300-21013
    • 9LP5JE9L2H
    • 1, 4,4,4-trifluoro-1-(2-naphthyl)-
    • BBL038340
    • Z104486114
    • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, 99%
    • T1583
    • STK301765
    • AKOS000120709
    • SCHEMBL592024
    • TD1194
    • 2-(4,4,4-Trifluoro-1,3-dioxobutyl)naphthalene
    • 3-(2'-Naphthoyl)-1,1,1-trifluoroacetone
    • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione #
    • 893-33-4
    • MFCD00054501
    • Trifluoroacetoacetyl-2-naphthalene
    • 2-(4,4,4-Trifluoroacetoacetyl)naphthalene
    • 1, 4,4,4-trifluoro-1-(2-naphthalenyl)-
    • NSC-42790
    • 4,4,4-trifluoro-1-(2-naphthalenyl)-1,3-butanedione
    • MDL: MFCD00054501
    • Inchi: 1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
    • InChI Key: WVVLURYIQCXPIV-UHFFFAOYSA-N
    • SMILES: O=C(CC(C(F)(F)F)=O)C1C=C2C(C=CC=C2)=CC=1

Computed Properties

  • Exact Mass: 266.05500
  • Monoisotopic Mass: 266.05546401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.320±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 73.0 to 76.0 deg-C
  • Boiling Point: 347.7°C at 760 mmHg
  • Flash Point: 125.9±23.3 ºC,
  • Solubility: Insuluble (8.8E-3 g/L) (25 ºC),
  • PSA: 34.14000
  • LogP: 3.54400
  • Solubility: Soluble in DMF

4,4,4-Trifluoro-3-oxo-2'-butyronaphthone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501A
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S22-S24/25
  • FLUKA BRAND F CODES:8-10-23
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • TSCA:T
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R36/37/38

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4,4,4-Trifluoro-3-oxo-2'-butyronaphthone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Benzene
Reference
Synthesis of novel benzenesulfonamide bearing 1,2,3-triazole linked hydroxy-trifluoromethylpyrazolines and hydrazones as selective carbonic anhydrase isoforms IX and XII inhibitors
Sharma, Vikas; Kumar, Rajiv; Bua, Silvia ; Supuran, Claudiu T.; Sharma, Pawan K., Bioorganic Chemistry, 2019, 85, 198-208

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Benzene
1.2 Reagents: Oxonium
Reference
Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors
Kumar, Rajiv; Vats, Lalit; Bua, Silvia; Supuran, Claudiu T. ; Sharma, Pawan K., European Journal of Medicinal Chemistry, 2018, 155, 545-551

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether ;  10 min, rt
1.2 10 min, rt; overnight, rt
1.3 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  24 h, 70 °C
Reference
Lanthanide complex inside-outside double functionalized zeolite A hybrid materials for luminescence sensing
Sun, Na-Na; Yan, Bing, New Journal of Chemistry, 2016, 40(8), 6924-6930

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium Solvents: Diethyl ether ,  Methanol
1.2 Solvents: Diethyl ether
1.3 Reagents: Sulfuric acid
Reference
Improvement in the synthesis of β-naphthoyltrifluoroacetone
Han, Zhizhong; Luo, Wenzong, Huaxue Shiji, 1992, 14(5),

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  24 h, reflux
Reference
Synthesis, structure and luminescent properties of a new praseodymium(III) complex with β-diketone
Yu, Jiangbo; Zhang, Hongjie; Fu, Lianshe; Deng, Ruiping; Zhou, Liang; et al, Inorganic Chemistry Communications, 2003, 6(7), 852-854

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Water ;  16 h, 50 °C
Reference
Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles
Martins, Marcos A. P.; Marzari, Mara R. B.; Frizzo, Clarissa P.; Zanatta, Marcileia; Buriol, Lilian; et al, European Journal of Organic Chemistry, 2012, 2012(36), 7112-7119

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether ;  10 h, reflux
Reference
Enhanced water-soluble derivative of PC407 as a novel potential COX-2 inhibitor injectable formulation
Liu, Hong-Fei; Wan, Ning; Huan, Meng-Lei; Jia, Yi-Yang; Yuan, Xiao-Feng; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(20), 4794-4797

4,4,4-Trifluoro-3-oxo-2'-butyronaphthone Raw materials

4,4,4-Trifluoro-3-oxo-2'-butyronaphthone Preparation Products

4,4,4-Trifluoro-3-oxo-2'-butyronaphthone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Purity:99%
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Additional information on 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone

4,4,4-Trifluoro-3-oxo-2'-butyronaphthone: A Comprehensive Overview

4,4,4-Trifluoro-3-oxo-2'-butyronaphthone (CAS No. 893-33-4) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This multifaceted molecule is characterized by its unique structural features, which include a naphthone core and trifluoromethyl substituents. These characteristics endow the compound with a range of properties that make it valuable for various applications, from synthetic intermediates to potential therapeutic agents.

The chemical structure of 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone consists of a naphthalene ring fused with a ketone group and a trifluoromethyl-substituted butyryl moiety. The presence of the trifluoromethyl group imparts significant electronic and steric effects, influencing the compound's reactivity and stability. These properties have been extensively studied in recent years, leading to a deeper understanding of its behavior in different chemical environments.

In the realm of organic synthesis, 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone serves as a valuable building block for the construction of complex molecules. Its reactivity can be harnessed in various reactions, including nucleophilic additions, electrophilic substitutions, and transition-metal-catalyzed couplings. Recent research has highlighted its utility in the synthesis of biologically active compounds and functional materials. For instance, studies have shown that this compound can be used as an intermediate in the preparation of novel antiviral agents and anticancer drugs.

The pharmacological potential of 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone has also been a subject of interest. Its unique structure suggests potential applications in drug discovery and development. Research has indicated that compounds with similar structural motifs exhibit potent biological activities, such as inhibition of specific enzymes and modulation of cellular signaling pathways. For example, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising activity against certain cancer cell lines by inhibiting key enzymes involved in tumor growth.

In addition to its pharmaceutical applications, 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone has found use in materials science. The trifluoromethyl group contributes to the compound's low surface energy and hydrophobic properties, making it suitable for surface modification and coating applications. Recent advancements in nanotechnology have further expanded its utility. For instance, it has been used to functionalize nanoparticles for improved stability and dispersion in various media.

The environmental impact of 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone is another area of ongoing research. While the compound itself is not classified as hazardous or toxic under current regulations, its degradation products and potential environmental fate are being studied to ensure its safe use. Preliminary findings suggest that it degrades readily under certain conditions, minimizing long-term environmental impact.

Synthesis methods for 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone have been optimized over the years to improve yield and purity. Common synthetic routes involve multistep processes that include Grignard reactions, Friedel-Crafts acylations, and fluorination steps. Advances in green chemistry have also led to the development of more sustainable synthesis methods that reduce waste and energy consumption.

In conclusion, 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone (CAS No. 893-33-4) is a multifunctional compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique structural features make it an attractive candidate for further research and development. As new studies continue to uncover its potential uses and properties, this compound is likely to play an increasingly important role in various scientific disciplines.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:893-33-4)4,4,4-三氟-1-2-萘-1,3-丁烷二酮
LE2471888
Purity:99%
Quantity:25KG,200KG,1000KG
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